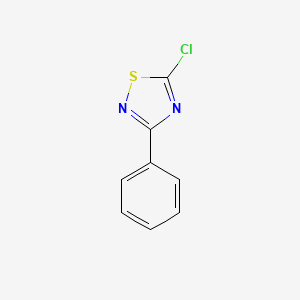

5-Chloro-3-phenyl-1,2,4-thiadiazole

Beschreibung

Overview of 1,2,4-Thiadiazole (B1232254) Heterocycles in Contemporary Chemical Science

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.orgrsc.org There are four isomers of thiadiazole: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govmdpi.com The 1,2,4-thiadiazole core, first described in 1821 and synthesized in 1955, is particularly noteworthy due to its structural resemblance to the pyrimidine (B1678525) moiety, a fundamental component of nucleic acids. isres.org This structural similarity is a key reason for the extensive investigation of 1,2,4-thiadiazole derivatives in medicinal chemistry. nih.gov

These heterocycles are generally stable due to their aromatic nature and can react with acids, alkalis, oxidizing, and reducing agents. isres.org The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, including oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions. isres.org The versatility of these synthetic routes allows for the introduction of various substituents, leading to a wide array of derivatives with diverse chemical and biological properties. isres.orgnih.gov

Significance of Substituted Thiadiazoles in Advanced Chemical Research

The strategic placement of different functional groups onto the thiadiazole ring system gives rise to substituted thiadiazoles, which are pivotal in advanced chemical research. These substitutions significantly influence the molecule's electronic properties, reactivity, and, crucially, its biological activity. nih.govmdpi.com The 1,2,4-thiadiazole scaffold, in particular, is considered a "privileged system" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

Substituted thiadiazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anticancer properties. isres.orgnih.gov For instance, the introduction of specific substituents can enhance a compound's ability to act as a corrosion inhibitor or a pesticide. isres.org The reactivity of the thiadiazole ring is also influenced by its substituents; for example, in 1,2,4-thiadiazoles, the 5-position is the most reactive site for nucleophilic substitution reactions. isres.org This reactivity allows for further chemical modifications and the development of new derivatives with tailored properties.

Current Research Landscape Pertaining to 5-Chloro-3-phenyl-1,2,4-thiadiazole

Within the vast family of substituted thiadiazoles, this compound has garnered specific attention in the research community. Its molecular formula is C₈H₅ClN₂S. The presence of a chloro group at the 5-position and a phenyl group at the 3-position creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles, opening avenues for the creation of a library of derivatives.

Current research on this compound is multifaceted. Synthetic chemists are exploring more efficient and environmentally friendly methods for its preparation. One common synthetic route involves the reaction of phenylthiosemicarbazide with chloroacetyl chloride in the presence of a dehydrating agent like phosphorus oxychloride.

Furthermore, the compound is being investigated for its potential biological activities. Studies have shown that it can undergo various chemical reactions, including substitution, oxidation, and reduction, leading to the formation of diverse derivatives with potential therapeutic applications. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), a protein involved in cell cycle regulation, suggesting potential anticancer applications.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₅ClN₂S | 196.66 | 24255-23-0 |

| 5-Chloro-3-methyl-1,2,4-thiadiazole | C₃H₃ClN₂S | 134.59 | 21734-85-0 |

| 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | C₅H₅ClN₂S | 160.62 | Not Available |

| 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole | C₁₀H₆ClF₃N₂S | 278.68 | Not Available |

| 5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole | C₉H₇ClN₂S | 210.69 | Not Available |

| 5-Chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole | C₈H₄ClN₃O₂S | 241.65 | Not Available |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.comuni.luprepchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVOZDQWUMILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178953 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-23-0 | |

| Record name | NSC 518113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24255-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 3 Phenyl 1,2,4 Thiadiazole

Conventional Synthetic Routes to 1,2,4-Thiadiazole (B1232254) Scaffolds

The construction of the 1,2,4-thiadiazole ring system can be achieved through several conventional synthetic strategies. These methods often involve the formation of key nitrogen-sulfur bonds through cyclization reactions. The primary approaches include oxidative ring closure techniques, multicomponent reactions, and [3+2]-cycloaddition strategies, each offering distinct advantages in terms of substrate scope and reaction conditions. isres.org

Oxidative Ring Closure Techniques

Oxidative ring closure is a prominent method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles. The most common approach within this category is the oxidative dimerization of thioamides. rhhz.netdigitellinc.com This transformation can be accomplished using a variety of oxidizing agents. While traditional methods have employed reagents like hypervalent iodine, α-bromo nitriles, and DMSO with an electrophilic reagent, greener alternatives are continuously being explored. One such environmentally benign approach utilizes molecular oxygen as the terminal oxidant, catalyzed by iodine in water. rhhz.net This method is effective for a broad range of substrates, including aryl and alkyl thioamides, as well as thioureas. rhhz.net

Another versatile reagent for this transformation is ceric ammonium nitrate (CAN), which efficiently mediates the oxidative dimerization of primary thioamides at room temperature to produce symmetrically 3,5-disubstituted 1,2,4-thiadiazoles in high yields. colab.ws More recently, biocatalytic methods employing vanadium-dependent haloperoxidases have been developed for the oxidative dimerization of thiobenzamides, offering a sustainable and catalytic route to these heterocyclic compounds. digitellinc.comacs.orgnih.gov

A plausible mechanism for the iodine-catalyzed oxidative dimerization of thioamides involves the initial iodination of the sulfur atom of the thioamide to form an intermediate, which is then attacked by a second thioamide molecule. Subsequent elimination and further iodination, followed by tautomerization and elimination of HI, yield the 1,2,4-thiadiazole product. rhhz.net

Table 1: Comparison of Oxidizing Agents for Dimerization of Thioamides

| Oxidizing Agent/System | Catalyst | Solvent | Temperature | Yield | Reference |

| Molecular Oxygen | Iodine | Water | Not specified | Good to Excellent | rhhz.net |

| Ceric Ammonium Nitrate | None | Acetonitrile | Room Temperature | High | colab.ws |

| Vanadium Haloperoxidase | None | Buffer/MeCN | Not specified | Moderate to High | acs.orgnih.gov |

| Phenyliodine(III) bis(trifluoroacetate) | None | Not specified | Not specified | 70-87% | isres.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of 1,2,4-thiadiazoles by combining three or more starting materials in a single step. A notable example is the one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from readily available nitriles and thioamides. rsc.orgresearchgate.net This method involves the sequential intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the N-H and S-H bonds mediated by molecular iodine. rsc.orgacs.org This approach is particularly useful for generating unsymmetrically disubstituted 1,2,4-thiadiazoles. rsc.org

[3+2]-Cycloaddition Strategies

The [3+2]-cycloaddition reaction is a powerful tool for the construction of five-membered rings, including the 1,2,4-thiadiazole scaffold. wikipedia.org A key strategy involves the 1,3-dipolar cycloaddition of nitrile sulfides with nitriles. acs.orgacs.org Nitrile sulfides, which are transient intermediates, can be generated in situ by the thermolysis of 5-substituted 1,3,4-oxathiazol-2-ones. acs.org The subsequent cycloaddition with a nitrile affords the corresponding 3,5-disubstituted 1,2,4-thiadiazole. acs.org This method allows for the synthesis of a variety of 1,2,4-thiadiazoles with different substitution patterns, and in some cases, microwave irradiation can be employed to improve reaction times and yields. acs.org

Reactions Involving Amidines and Trichloromethane Sulfenylchloride

A useful and direct method for the synthesis of 3-substituted 5-chloro-1,2,4-thiadiazoles involves the reaction of amidines with trichloromethylsulfenyl chloride (also known as perchloromethyl mercaptan). thieme-connect.de This reaction is considered one of the best methods for obtaining this specific substitution pattern. The reaction proceeds via a trichloromethylsulfenamide derivative, which then cyclizes to form the 5-chloro-1,2,4-thiadiazole ring. thieme-connect.de

Specific Synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole

Building upon the general principles, the specific synthesis of this compound can be effectively achieved through established pathways.

Established Synthetic Pathways for this compound

A direct and efficient route to this compound utilizes the reaction of a benzamidine derivative with a source of the "-S-Cl" moiety. A well-documented procedure involves the reaction of benzamidine with perchloromethyl mercaptan (trichloromethylsulfenyl chloride).

A specific example, which can be adapted for the synthesis of the title compound, is the synthesis of 5-Chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole. In this procedure, p-nitrobenzamidine hydrochloride is reacted with perchloromethyl mercaptan in dichloromethane at low temperatures (below -5 °C) in the presence of a base, such as sodium hydroxide. prepchem.com After the reaction is complete, the organic phase is separated, and the product is isolated and purified by recrystallization. prepchem.com

By analogy, the synthesis of this compound would involve the reaction of benzamidine hydrochloride with perchloromethyl mercaptan under similar basic conditions.

Table 2: Proposed Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Temperature | Product |

| Benzamidine hydrochloride | Perchloromethyl mercaptan | Sodium hydroxide | Dichloromethane | < -5 °C | This compound |

This method offers a direct entry to the desired 5-chloro-3-phenyl substituted 1,2,4-thiadiazole scaffold, which can then be further functionalized at the 5-position due to the reactivity of the chloro substituent towards nucleophilic displacement. isres.orgthieme-connect.de

Considerations of Reaction Conditions and Efficiency

The efficiency and outcome of 1,2,4-thiadiazole synthesis are highly dependent on the chosen reaction conditions, including the oxidant, catalyst, solvent, and temperature. Traditional methods often relied on strong oxidizing agents that were hazardous and substrate-scope-limiting. acs.org Modern approaches have sought to overcome these limitations by employing milder and more selective reagents.

One efficient method involves the base-mediated tandem thioacylation of amidines with dithioesters. acs.org In this approach, the choice of base is critical; strong bases like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at room temperature successfully promote the intramolecular dehydrogenative N–S coupling to form the thiadiazole ring. acs.org In contrast, weaker bases such as potassium carbonate were found to be ineffective at facilitating the final cyclization. acs.org

Enzymatic catalysis presents a highly efficient and selective alternative. The use of vanadium-dependent haloperoxidase (VHPO) enzymes enables the oxidative dimerization of thioamides with hydrogen peroxide as the terminal oxidant. nih.gov This biocatalytic method demonstrates excellent chemoselectivity and can generate 1,2,4-thiadiazoles in moderate to high yields. acs.orgnih.gov For instance, the synthesis of various substituted 3,5-diaryl-1,2,4-thiadiazoles using this enzymatic approach shows considerable tolerance for different functional groups on the aromatic ring. nih.gov A study noted that while para-methyl and para-tert-butyl substituted thiobenzamides resulted in high yields (81% and 91%, respectively), a para-chloro substituted analog yielded a slightly lower 71%. acs.orgnih.gov

The following table summarizes the efficiency of selected synthetic conditions for analogous 3,5-disubstituted-1,2,4-thiadiazoles.

| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

| Amidines + Dithioesters | Sodium Hydride | DMF | Room Temp. | 4 h | Good to Excellent |

| p-chlorothiobenzamide | Vanadium Haloperoxidase | Phosphate Buffer | Not Specified | Not Specified | 71 |

| Thioamides | Basic Alumina / NBS | Solvent-free (Grinding) | Room Temp. | 5-15 min | 90-99 |

| Primary Amides | Lawesson's Reagent / TBHP | Solvent-free | 80 °C | ~30 min | up to 92 |

Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-thiadiazoles to develop more sustainable and environmentally friendly protocols. mdpi.com These approaches focus on using metal-free conditions, benign catalysts, and alternative solvent systems to minimize waste and avoid hazardous substances. mdpi.comrsc.org

Metal-Free Conditions

Transition-metal-free synthesis is a key goal in green chemistry to avoid the toxicity and cost associated with metal catalysts. Several effective metal-free strategies have been developed for the 1,2,4-thiadiazole core.

Iodine-Mediated Synthesis : Molecular iodine (I₂) is an inexpensive, non-toxic, and readily available catalyst used for oxidative N–S bond formation. mdpi.comrsc.org It can be used in green solvents like water to facilitate the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates with high substrate tolerance. mdpi.comrsc.orgorganic-chemistry.org

Hypervalent Iodine Reagents : Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) enable the efficient intramolecular oxidative S-N bond formation of imidoyl thioureas. rsc.orgorganic-chemistry.org This metal-free protocol is characterized by very short reaction times and provides good to excellent yields (70-87%). rsc.org

Electrochemical Synthesis : An electro-oxidative approach allows for the intramolecular dehydrogenative N–S bond formation in imidoyl thioureas without any external catalyst or chemical oxidant. rsc.orgorganic-chemistry.org This method offers excellent functional group tolerance and produces a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields at room temperature. rsc.orgorganic-chemistry.org

Base-Mediated Synthesis : A facile synthesis of 3,5-bis(het)aryl-1,2,4-thiadiazoles can be achieved through a base-mediated reaction of amidines with dithioesters in DMF, followed by an in-situ intramolecular dehydrogenative N–S bond formation under an inert atmosphere. acs.orgorganic-chemistry.org

Environmentally Benign Catalysis

The use of non-toxic, recyclable, and efficient catalysts is central to green synthetic methodologies.

Enzymatic Catalysis : As mentioned, vanadium-dependent haloperoxidases provide a sustainable route for the oxidative dimerization of thioamides. nih.gov This biocatalytic approach uses a catalytic amount of a halide salt and hydrogen peroxide, which is an environmentally safe oxidant. acs.orgnih.gov

Iodine and Oxygen : An environmentally friendly process utilizes iodine as a catalyst with molecular oxygen (O₂) as the ultimate oxidant for the oxidative dimerization of thioamides. rsc.org This reaction can be performed in water, a safe and benign solvent, with water being the sole byproduct. rsc.org

Basic Alumina : In a solvent-free grinding approach, basic alumina has been used as a catalyst for the reaction of thioamides with N-Bromosuccinimide (NBS). This method provides 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields (90–99%) within minutes at room temperature. mdpi.com

Solvent-Free and Alternative Solvent Methodologies

Eliminating volatile organic solvents is a primary objective of green chemistry to reduce pollution and health hazards.

Solvent-Free (Neat) Conditions : A highly efficient and practical one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has been demonstrated under solvent-free conditions. researchgate.net The process involves thiolation with Lawesson's reagent followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP), offering quick conversion and excellent yields without the need for traditional solvents or column chromatography for purification. researchgate.net

Grinding Approach : Mechanical grinding offers a solvent-free alternative that enhances reaction rates due to the high concentration of reactants. mdpi.com The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles by grinding thioamides with NBS in the presence of basic alumina is a prime example of this clean and efficient methodology. mdpi.com

Aqueous Media : Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org Iodine-mediated oxidative C–N and N–S bond formations have been successfully carried out in water for the synthesis of various 1,2,4-thiadiazole derivatives. rsc.orgorganic-chemistry.org

The following table highlights various green chemistry approaches for the synthesis of the 1,2,4-thiadiazole scaffold.

| Green Approach | Reagents/Catalyst | Solvent | Key Advantages |

| Metal-Free | Phenyliodine(III) bis(trifluoroacetate) | Not specified | Short reaction times, broad scope, good yields. organic-chemistry.org |

| Metal-Free | Electrochemical Oxidation | Acetonitrile/Water | No catalyst or chemical oxidant, room temperature. rsc.orgorganic-chemistry.org |

| Benign Catalysis | Vanadium Haloperoxidase / H₂O₂ | Phosphate Buffer | High selectivity, uses green oxidant. nih.gov |

| Benign Catalysis | Iodine / O₂ | Water | Uses ideal green oxidant, water is the only byproduct. rsc.org |

| Solvent-Free | Lawesson's Reagent / TBHP | None | High yields, no solvent, no chromatography. researchgate.net |

| Solvent-Free | Basic Alumina / NBS (Grinding) | None | Rapid (5-15 min), excellent yields (90-99%). mdpi.com |

Chemical Reactivity and Derivatization Studies of 5 Chloro 3 Phenyl 1,2,4 Thiadiazole

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is generally characterized as a stable, aromatic system. isres.org This stability is attributed to the delocalization of π-electrons within the heterocyclic ring. The presence of one sulfur and two nitrogen atoms imparts distinct electronic properties to the ring. The nitrogen atoms, being more electronegative than carbon, act as pyridine-like atoms, rendering the carbon atoms within the ring electron-deficient. chemicalbook.com

Reactivity at the 5-Position of 1,2,4-Thiadiazoles

Within the 1,2,4-thiadiazole ring, the carbon at the 5-position is the most reactive site for nucleophilic substitution reactions. isres.org This heightened reactivity is a direct consequence of the electronic structure of the heterocycle. The two nitrogen atoms at the 2- and 4-positions exert strong electron-withdrawing effects.

In the specific case of 5-Chloro-3-phenyl-1,2,4-thiadiazole, these effects create a highly polarized carbon-chlorine (C-Cl) bond at the 5-position. The carbon atom becomes significantly electrophilic, making it an excellent target for nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The stabilization of the reaction's transition state by the adjacent nitrogen atoms further enhances the reactivity at this position.

Nucleophilic Substitution Reactions on this compound

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced. The high reactivity of the C-Cl bond allows these substitution reactions to proceed efficiently, often under mild conditions.

A variety of nucleophiles, including those based on nitrogen, sulfur, and oxygen, can be used to displace the chloro group. isres.org This reactivity makes this compound a valuable building block for creating a library of 3-phenyl-1,2,4-thiadiazole (B3053043) derivatives with diverse functionalities at the 5-position. isres.org For example, reactions with amines and hydrazines readily yield 5-amino and 5-hydrazinyl derivatives, respectively. bu.edu.eg Similarly, thiols can be used to introduce sulfur-linked substituents, and alcohols or alkoxides can form ether linkages at the 5-position.

Derivatization Strategies for Functional Group Transformations

The facile displacement of the 5-chloro substituent is a cornerstone of derivatization strategies for this heterocyclic system. This allows for the systematic modification of the molecule to explore structure-activity relationships in various applications.

Introduction of Diverse Nucleophiles

The introduction of a wide array of functional groups is achieved by selecting the appropriate nucleophile. This strategy has been successfully employed to synthesize a series of 5-substituted-3-phenyl-1,2,4-thiadiazoles. The reactions are typically straightforward and provide a reliable method for structural diversification. isres.org

Below is a table summarizing the types of nucleophiles used in these transformations and the resulting class of compounds.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group at 5-Position |

| Nitrogen-based | Amines (R-NH₂) | Amino (-NHR) |

| Hydrazines (R-NHNH₂) | Hydrazinyl (-NHNHR) | |

| Sulfur-based | Thiols (R-SH) | Thioether (-SR) |

| Oxygen-based | Alcohols (R-OH) / Alkoxides (RO⁻) | Ether (-OR) |

This table is generated based on information from sources isres.org, , and bu.edu.eg.

Influence of Substituents on Reactivity and Selectivity

While the inherent electronics of the 1,2,4-thiadiazole ring are the primary driver for reactivity at the 5-position, substituents at other positions can modulate this reactivity. In this compound, the phenyl group at the 3-position can influence the rate of nucleophilic substitution.

The electronic nature of substituents on this phenyl ring can be transmitted through the system to the C5 reaction center.

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring would be expected to further increase the electrophilicity of the C5 carbon, potentially accelerating the rate of nucleophilic attack. A synthesis for 5-Chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole has been documented, highlighting the compatibility of such groups. prepchem.com

Electron-donating groups (e.g., -OCH₃) on the phenyl ring might slightly decrease the electrophilicity of the C5 carbon, potentially slowing the reaction rate compared to the unsubstituted phenyl derivative.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 Phenyl 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-3-phenyl-1,2,4-thiadiazole, both ¹H and ¹³C NMR have been instrumental in confirming its structural integrity.

The ¹H-NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl group. The analysis, conducted in deuterated chloroform (CDCl₃), reveals a complex multiplet pattern in the aromatic region.

The protons on the phenyl ring exhibit chemical shifts in the range of δ 7.45–7.70 ppm for the meta and para protons, while the ortho protons are shifted further downfield, appearing as a multiplet between δ 8.22–8.28 ppm science.gov. This downfield shift of the ortho protons is attributed to the deshielding effect of the adjacent nitrogen atom of the thiadiazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 8.22–8.28 | m | 2H (ortho-protons of phenyl ring) |

| 7.45–7.70 | m | 3H (meta- and para-protons of phenyl ring) |

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum, also recorded in CDCl₃, shows distinct signals for the carbons of the thiadiazole and phenyl rings.

The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring appear at δ 172.9 ppm and δ 172.1 ppm science.gov. The carbons of the phenyl ring resonate in the aromatic region, with the ipso-carbon (the carbon attached to the thiadiazole ring) appearing at δ 131.9 ppm science.gov. The ortho, meta, and para carbons of the phenyl group are observed at δ 128.1 ppm (2C), δ 128.8 ppm (2C), and δ 130.9 ppm, respectively science.gov.

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 172.9 | C-5 of thiadiazole ring |

| 172.1 | C-3 of thiadiazole ring |

| 131.9 | Ipso-carbon of phenyl ring |

| 130.9 | Para-carbon of phenyl ring |

| 128.8 | 2 x Meta-carbons of phenyl ring |

| 128.1 | 2 x Ortho-carbons of phenyl ring |

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer deeper insights into the molecular connectivity.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the phenyl ring, confirming the ortho, meta, and para assignments through their cross-peaks.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons in the phenyl group.

HMBC: An HMBC experiment would provide information about longer-range (2-3 bond) correlations. For instance, it would show correlations between the ortho-protons of the phenyl ring and the C-3 carbon of the thiadiazole ring, as well as the ipso-carbon of the phenyl ring, thereby confirming the attachment of the phenyl group to the C-3 position of the thiadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic phenyl group and the thiadiazole ring system.

Key absorption bands are observed at 1471 cm⁻¹ and 1439 cm⁻¹, which are characteristic of C=C stretching vibrations within the aromatic phenyl ring science.gov. The spectrum also shows a band at 1273 cm⁻¹, which can be attributed to the C-N stretching vibration within the thiadiazole ring science.gov. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The presence of the C-Cl bond is generally observed in the fingerprint region, and for this compound, a band at 781 cm⁻¹ is noted science.gov.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1471 | Strong | Aromatic C=C Stretch |

| 1439 | Strong | Aromatic C=C Stretch |

| 1319 | Medium | Ring Vibration |

| 1273 | Strong | C-N Stretch |

| 1112 | Medium | Ring Vibration |

| 1057 | Strong | Ring Vibration |

| 781 | Medium | C-Cl Stretch |

| 706 | Strong | C-H Bending (Aromatic) |

| 688 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine, with [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for thiadiazole derivatives often involve the cleavage of the heterocyclic ring. For this compound, expected fragmentation could include the loss of a chlorine radical to form a [M-Cl]⁺ ion. Further fragmentation might involve the loss of small molecules such as HCN or the cleavage of the phenyl group, leading to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. The thiadiazole ring itself can undergo cleavage to produce various smaller fragment ions.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecular ion and its fragments. For this compound, HRMS data confirms its molecular formula.

The calculated exact mass for the protonated molecule [C₈H₆ClN₂S]⁺ is 197.0000, and the experimentally observed mass is 196.9986, which is in close agreement with the calculated value science.gov.

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [C₈H₅ClN₂S + H]⁺ | 197.0000 | 196.9986 |

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of this compound, as inferred from related compounds, would be definitively confirmed by X-ray diffraction analysis. This technique would not only validate the connectivity of the atoms but also provide a detailed picture of the molecule's conformation in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role. Given the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions.

Additionally, halogen bonding involving the chlorine atom at the 5-position of the thiadiazole ring could be a key feature. In this type of interaction, the electrophilic region on the chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as a nitrogen or sulfur atom.

Other van der Waals forces, including dipole-dipole interactions arising from the polar C-Cl bond and the inherent polarity of the thiadiazole ring, would also contribute to the crystal packing.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography would provide precise measurements of the geometric parameters of this compound. Based on data from similar heterocyclic systems, the expected bond lengths and angles can be estimated.

The 1,2,4-thiadiazole ring is expected to be largely planar. The bond lengths within the ring would reflect the aromatic character, with values intermediate between single and double bonds. The C-S and S-N bonds would have characteristic lengths, and the N-N bond would be consistent with its position in the heterocyclic ring. The C-Cl bond length would be in the typical range for a chlorine atom attached to an sp²-hybridized carbon.

The bond angles within the five-membered thiadiazole ring would be close to the ideal 108° for a planar pentagon, with some distortions due to the different sizes of the sulfur, nitrogen, and carbon atoms. The exocyclic angles, such as the C-C-N angle connecting the phenyl group to the thiadiazole ring, would provide information about the steric and electronic interactions between these two moieties.

The torsion angle between the plane of the phenyl ring and the plane of the thiadiazole ring is a particularly important parameter. This angle would reveal the degree of rotational freedom around the C-C single bond connecting the two rings and would be influenced by steric hindrance from the substituents and any weak intramolecular interactions.

Table 1: Anticipated Geometric Parameters for this compound

| Parameter | Anticipated Value |

| Bond Lengths (Å) | |

| C-Cl | ~1.72 |

| C-S (in ring) | ~1.75 |

| S-N (in ring) | ~1.65 |

| C=N (in ring) | ~1.32 |

| C-N (in ring) | ~1.38 |

| C-C (phenyl-thiadiazole) | ~1.48 |

| Bond Angles (°) | |

| Angles within thiadiazole ring | ~100-115 |

| C-C-Cl | ~120 |

| C-C-N (phenyl-thiadiazole) | ~120 |

| Torsion Angles (°) | |

| Phenyl ring - Thiadiazole ring | Variable, dependent on packing |

Note: These values are estimations based on crystallographic data of related thiadiazole derivatives and are presented for illustrative purposes.

Stereochemical and Regiochemical Proof by X-ray Diffraction

For a molecule like this compound, X-ray diffraction provides the ultimate proof of its regiochemistry. The analysis would unambiguously determine the relative positions of the phenyl group, the chlorine atom, and the heteroatoms within the 1,2,4-thiadiazole ring. This is particularly crucial in syntheses where multiple isomers could potentially be formed. The resulting electron density map from the diffraction experiment would clearly show the connectivity of the atoms, leaving no doubt as to which of the possible 1,2,4-thiadiazole isomers has been synthesized.

In terms of stereochemistry, while this compound itself is achiral, X-ray crystallography is indispensable for determining the absolute configuration of chiral molecules. In the context of this compound, if it were to be used as a ligand in a chiral metal complex, for instance, X-ray diffraction would be the definitive method to establish the stereochemistry of the resulting complex.

Theoretical and Computational Investigations of 5 Chloro 3 Phenyl 1,2,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. For 5-Chloro-3-phenyl-1,2,4-thiadiazole, DFT calculations elucidate its geometric and electronic features, which are fundamental to its chemical behavior.

Geometry Optimization and Equilibrium Structures

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation. For this compound, these calculations are typically performed using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p).

Table 1: Predicted Geometrical Parameters of this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| C3-N4 Bond Length (Å) | 1.33 |

| N4-C5 Bond Length (Å) | 1.38 |

| C5-S1 Bond Length (Å) | 1.75 |

| S1-N2 Bond Length (Å) | 1.69 |

| N2-C3 Bond Length (Å) | 1.31 |

| C5-Cl Bond Length (Å) | 1.73 |

| C3-C(phenyl) Bond Length (Å) | 1.48 |

| Dihedral Angle (Thiadiazole-Phenyl) | ~20-30° |

Note: These values are representative and based on DFT calculations of similar thiadiazole derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the phenyl ring and the sulfur atom of the thiadiazole ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the thiadiazole ring, particularly around the C5-Cl bond, making this region susceptible to nucleophilic attack. This is consistent with the known reactivity of 5-halo-1,2,4-thiadiazoles, where the halogen at the 5-position is a good leaving group in nucleophilic substitution reactions.

Table 2: Frontier Molecular Orbital Energies of this compound (Representative Values)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are representative and based on DFT calculations of similar thiadiazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons, which in turn helps to predict the sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons. The area around the chlorine atom and the hydrogen atoms of the phenyl ring would exhibit a more positive potential. This visual information corroborates the predictions from FMO analysis regarding the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis and Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, significant electronic interactions are expected between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds. For instance, interactions between the lone pairs of the nitrogen atoms and the π* orbitals of the thiadiazole and phenyl rings contribute to the aromaticity and stability of the system. NBO analysis can also provide insights into the nature of the C-Cl bond and the charge distribution across the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment (e.g., a solvent).

For this compound, MD simulations could be used to study the rotational dynamics of the phenyl group relative to the thiadiazole ring. This can provide information about the flexibility of the molecule and the energy barriers associated with different conformations. Furthermore, MD simulations can be employed to investigate how the molecule interacts with other molecules, which is crucial for understanding its behavior in solution or in a biological system.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO obtained from DFT calculations, several quantum chemical parameters can be derived to further quantify the reactivity of this compound. These reactivity descriptors provide a more quantitative understanding of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical reactions.

Table 3: Quantum Chemical Parameters of this compound (Representative Values)

| Parameter | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are representative and derived from the HOMO and LUMO energies in Table 2.

Correlation Between Experimental and Computational Data

Detailed theoretical and computational investigations specifically correlating experimental data for this compound are not extensively available in the reviewed literature. However, the general principles of such correlations are well-established within the study of heterocyclic compounds, including various thiadiazole derivatives. These studies typically involve a synergistic approach where experimental measurements are compared with data obtained from quantum chemical calculations, most commonly using Density Functional Theory (DFT). This comparative analysis is crucial for a comprehensive understanding of the molecular structure, vibrational modes, and electronic properties of the compound.

In typical studies of related thiadiazole compounds, a strong correlation is often observed between experimental and computationally predicted data, which lends confidence to both the experimental assignments and the computational models used. For instance, in the characterization of similar heterocyclic systems, researchers have successfully correlated X-ray diffraction data with optimized molecular geometries from DFT calculations. nih.govresearchgate.net This allows for a detailed comparison of bond lengths and bond angles in the solid state (experimental) versus the gaseous phase (computational).

Furthermore, vibrational spectroscopy provides a fertile ground for such correlations. The experimental infrared (IR) and Raman spectra are often compared with the theoretical vibrational frequencies calculated using DFT methods. A good agreement between the observed and calculated vibrational frequencies, often aided by a scaling factor for the computational data, helps in the precise assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally and compared with experimental data. This comparison aids in the structural elucidation and assignment of signals in the experimental NMR spectra.

While specific data tables for this compound are not available in the provided search results, the following tables illustrate the typical format and type of data presented in studies of analogous compounds where experimental and computational data are correlated.

Table 1: Illustrative Comparison of Selected Bond Lengths (Å) for a Hypothetical Thiadiazole Derivative

| Bond | Experimental (X-ray) | Computational (DFT/B3LYP) |

| S1-N2 | 1.650 | 1.655 |

| N2-C3 | 1.320 | 1.325 |

| C3-N4 | 1.380 | 1.385 |

| N4-C5 | 1.310 | 1.315 |

| C5-S1 | 1.750 | 1.755 |

Table 2: Illustrative Comparison of Selected Bond Angles (°) for a Hypothetical Thiadiazole Derivative

| Angle | Experimental (X-ray) | Computational (DFT/B3LYP) |

| C5-S1-N2 | 90.0 | 90.5 |

| S1-N2-C3 | 115.0 | 114.5 |

| N2-C3-N4 | 110.0 | 110.5 |

| C3-N4-C5 | 108.0 | 107.5 |

| N4-C5-S1 | 117.0 | 117.5 |

Table 3: Illustrative Comparison of Selected Vibrational Frequencies (cm⁻¹) for a Hypothetical Thiadiazole Derivative

| Vibrational Mode | Experimental (FT-IR) | Computational (DFT/B3LYP) | Assignment |

| ν(C=N) | 1610 | 1615 | C=N stretching |

| ν(C-N) | 1280 | 1285 | C-N stretching |

| Ring breathing | 850 | 855 | Thiadiazole ring vibration |

It is important to reiterate that the data presented in the tables above are illustrative and not actual measured or calculated values for this compound. The synthesis of such specific correlational studies for the target compound would be a valuable contribution to the field of heterocyclic chemistry.

Exploration of Biological Mechanisms and Structure Activity Relationships of 5 Chloro 3 Phenyl 1,2,4 Thiadiazole Derivatives

General Biological Activities Associated with 1,2,4-Thiadiazoles and Their Derivatives

The 1,2,4-thiadiazole (B1232254) nucleus is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. nih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, making them significant candidates in drug discovery. uobaghdad.edu.iquobaghdad.edu.iq These activities include:

Anticancer Activity : Numerous 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast, colon, lung, and ovarian cancers. uobaghdad.edu.iqresearchgate.net Some have shown the ability to inhibit tumor growth and prolong survival time in animal models. researchgate.net

Antimicrobial Activity : The thiadiazole ring is a common feature in compounds exhibiting potent antibacterial and antifungal properties. tandfonline.comnih.govnih.gov They have shown efficacy against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov

Anti-inflammatory and Analgesic Activity : Certain derivatives have been reported to possess significant anti-inflammatory and analgesic properties. rjpbr.combenthamdirect.com

Antiviral Activity : The 1,2,4-thiadiazole scaffold has been explored for the development of antiviral agents, with some derivatives showing activity against viruses such as the West Nile virus, Dengue virus, and HIV. sciforum.netnih.govnih.gov

Anticonvulsant Activity : This class of compounds has also been investigated for its potential in treating neurological disorders, with some derivatives showing anticonvulsant effects. rsc.org

The diverse biological profile of 1,2,4-thiadiazoles underscores their importance in medicinal chemistry and provides a strong rationale for the continued exploration of derivatives like 5-Chloro-3-phenyl-1,2,4-thiadiazole. nih.govuobaghdad.edu.iq

Molecular Interactions of this compound with Biological Targets

The biological effects of this compound and its derivatives are rooted in their specific interactions with various molecular targets within the cell. The presence of the electron-withdrawing chloro group at the 5-position and the phenyl group at the 3-position creates a unique electronic and steric environment that dictates its binding capabilities and reactivity.

Interference with Nucleic Acid Biosynthesis (DNA and RNA)

The 1,3,4-thiadiazole (B1197879) ring, an isomer of the 1,2,4-thiadiazole, is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. mdpi.com This structural similarity allows thiadiazole derivatives to interfere with the biosynthesis of DNA and RNA. mdpi.com By mimicking the natural nucleobases, these compounds can potentially inhibit enzymes crucial for DNA replication and repair processes. Inhibition of dihydrofolate reductase (DHFR), for example, leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby halting DNA and RNA synthesis. Some 2,5-diphenyl-1,3,4-thiadiazole derivatives have also been designed as compounds that can bind to DNA effectively. rjpbr.com

Enzyme Inhibition Mechanisms

Derivatives of the thiadiazole scaffold are known to inhibit a variety of enzymes by interacting with their active sites. The specific nature of these interactions is highly dependent on the substitution pattern of the thiadiazole ring.

Phosphodiesterase-7 (PDE7) Inhibition : A series of thiadiazole derivatives has been identified as a novel structural class of potent and selective inhibitors of PDE7. PDE7 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in pro-inflammatory and immunomodulatory cells. mdpi.com Inhibition of PDE7 elevates intracellular cAMP levels, which can suppress T-cell activity and reduce inflammation. nih.govmdpi.com One study specifically identified a 5-imino-1,2,4-thiadiazole derivative as an effective PDE7 inhibitor. nih.gov

Histone Deacetylase (HDAC) Inhibition : The 1,2,4-thiadiazole moiety has been incorporated into novel histone deacetylase (HDAC) inhibitors, where it acts as a zinc-binding group (ZBG). uobaghdad.edu.iquobaghdad.edu.iq HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. uobaghdad.edu.iq Inhibition of HDACs is a validated strategy in cancer therapy. uobaghdad.edu.iq In a series of designed 1,2,4-thiadiazole derivatives, compound 4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide showed an IC50 of 0.66 μM against Hela cancer cells, which was more potent than the FDA-approved drug Vorinostat (IC50 of 1.48 μM). uobaghdad.edu.iquobaghdad.edu.iq

Carbonic Anhydrase (CA) Inhibition : 1,3,4-thiadiazole derivatives have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of these enzymes are used as diuretics, antiepileptics, and antiglaucoma agents. tandfonline.com Some 1,3,4-thiadiazole-thiazolidinone hybrids have shown more potent inhibition than the standard reference drug acetazolamide.

Dihydrofolate Reductase (DHFR) Inhibition : Dihydrofolate reductase is a key enzyme in folate metabolism, and its inhibition disrupts the synthesis of nucleic acids, leading to cell death. This makes DHFR an important target for anticancer and antimicrobial therapies. Molecular docking studies have proposed that 1,3,4-thiadiazole derivatives are a promising class of substances capable of inhibiting DHFR.

Table 1: Summary of Enzyme Inhibition by Thiadiazole Derivatives

| Enzyme Target | Thiadiazole Isomer | Example Derivative/Class | Key Findings |

|---|---|---|---|

| Phosphodiesterase-7 (PDE7) | 1,2,4-thiadiazole | 5-imino-1,2,4-thiadiazole derivative | Potent and selective inhibition, leading to anti-inflammatory effects. nih.gov |

| Histone Deacetylase (HDAC) | 1,2,4-thiadiazole | 4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide | Acts as a zinc-binding group; demonstrates potent antiproliferative activity. uobaghdad.edu.iquobaghdad.edu.iq |

| Carbonic Anhydrase (CA) | 1,3,4-thiadiazole | 1,3,4-thiadiazole-thiazolidinone hybrids | Shows potent competitive inhibition of hCA I and II. tandfonline.com |

| Dihydrofolate Reductase (DHFR) | 1,3,4-thiadiazole | N-amidoalkylated derivatives | Docking studies suggest effective interaction with the DHFR active site. |

Receptor Antagonism (e.g., Adenosine A3 receptor)

Beyond enzyme inhibition, 1,2,4-thiadiazole derivatives have been developed as potent and selective receptor antagonists. A notable example is their activity at the human adenosine A3 receptor. A series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized and evaluated, with N-[3-(4-methoxy-phenyl)- uobaghdad.edu.iquobaghdad.edu.iqthiadiazol-5-yl]-acetamide emerging as the most potent A3 antagonist, exhibiting a Ki value of 0.79 nM. This compound demonstrated functional antagonism in a cAMP biosynthesis assay. Molecular modeling suggested that the high affinity of this 1,2,4-thiadiazole derivative is due to energetically favorable interactions within the receptor's binding pocket, including hydrogen bonding between the compound's carbonyl group and a glutamine residue (Q167) in the receptor.

Induction of Apoptosis Pathways and Related Cellular Effects

A primary mechanism for the anticancer activity of many thiadiazole derivatives is the induction of apoptosis, or programmed cell death. Structurally related compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, have been shown to exert their cytotoxic effects through this pathway. Key cellular effects include:

Cell Cycle Arrest : Treatment with these compounds can induce cell cycle arrest at the S and G2/M phases, preventing cancer cells from progressing through division.

Modulation of Apoptotic Proteins : A significant increase in the Bax/Bcl-2 ratio is often observed. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increased ratio shifts the balance towards cell death.

Caspase Activation : These compounds can lead to elevated levels of caspase 9, an initiator caspase in the intrinsic apoptotic pathway. Activation of the caspase cascade ultimately leads to the execution of apoptosis.

These findings indicate that the cytotoxic effect of these thiadiazole derivatives is directly linked to their ability to trigger the intrinsic apoptotic cell death pathway.

Structure-Activity Relationship (SAR) Studies on 1,2,4-Thiadiazole Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 1,2,4-thiadiazole scaffold. These studies reveal how different substituents at various positions on the ring influence potency, selectivity, and pharmacokinetic properties. rjpbr.com

Substituents at the 3- and 5-positions : The nature of the groups attached to the carbon atoms at positions 3 and 5 is a primary determinant of activity. For adenosine A3 receptor antagonists, a 4-methoxyphenyl group at the 3-position and an N-acetyl or propionyl substitution on a 5-amino group significantly increased binding affinity and selectivity.

Role of the Phenyl Ring : In anticancer derivatives, substitution on the phenyl ring is critical. It has been reported that placing an electron-withdrawing group, such as a chlorine atom, on the 5-phenyl ring enhances the cytotoxic activity of thiadiazole derivatives. For a series of 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines, SAR studies showed that a 3,4,5-trimethoxy group on the phenyl ring was necessary for optimal anticancer activity.

Impact of Isomerism : The specific arrangement of heteroatoms within the thiadiazole ring dramatically affects biological activity. For instance, in the study of adenosine A3 receptor antagonists, the 1,2,4-thiadiazole derivative N-[3-(4-methoxy-phenyl)- uobaghdad.edu.iquobaghdad.edu.iqthiadiazol-5-yl]-acetamide was a highly potent antagonist (Ki = 0.79 nM), whereas its 1,3,4-thiadiazole regioisomer was significantly less active (Ki > 10,000 nM). Molecular modeling suggested the 1,2,4-isomer was thermodynamically more stable and its docking was energetically more favorable.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1,2,4-Thiadiazole Derivatives

| Biological Target | Position/Modification | Favorable Substituent/Feature | Outcome |

|---|---|---|---|

| Adenosine A3 Receptor | Position 3 | 4-Methoxyphenyl | Increased binding affinity. |

| Adenosine A3 Receptor | Position 5 (amino) | N-acetyl or N-propionyl group | Increased binding affinity and selectivity. |

| Cancer Cells (Cytotoxicity) | Phenyl Ring | Electron-withdrawing group (e.g., Chlorine) | Enhanced cytotoxic activity. |

| Cancer Cells (Cytotoxicity) | Phenyl Ring | 3,4,5-trimethoxy group | Necessary for optimal activity in a specific series. |

| HDAC Enzyme | "Cap Group" | 4-(naphthalen-1-ylmethoxy) | More potent antiproliferative activity. uobaghdad.edu.iq |

| General | Isomerism | 1,2,4-thiadiazole vs. 1,3,4-thiadiazole | Can lead to dramatic differences in potency for a specific target. |

Influence of Substituents on Bioactivity (e.g., Aromatic Rings, Electron-Withdrawing Groups)

The biological activity of 1,2,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that both electron-donating and electron-withdrawing groups can modulate the pharmacological profile of these compounds.

The phenyl group at the C3 position of the thiadiazole ring is a critical determinant of bioactivity. The electronic properties of substituents on this ring can significantly alter the compound's potency. For instance, in a series of 2-amino-1,3,4-thiadiazole derivatives, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the N-aryl group was found to enhance antiviral activity against HIV-1 compared to the unsubstituted phenyl derivative. nih.gov This suggests that electron-withdrawing substituents can increase the potency of the molecule. Conversely, other studies have shown that aryl thioamides with either electron-donating or electron-withdrawing groups on the aromatic ring exhibit strong reactivity, indicating that in some synthetic pathways, the electronic effect of the substituent may not be the sole determining factor. rsc.org

Electron-withdrawing groups, particularly halogens, play a crucial role in the bioactivity of thiadiazole derivatives. The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring creates a highly polarized carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is a key feature for synthesizing a library of derivatives. In studies on related thiazole and 1,3,4-oxadiazole compounds, the presence of electron-withdrawing groups at the para position of a phenyl ring was found to significantly enhance antibacterial activity. nih.gov Specifically, chloro-substituted compounds have demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov The decreasing order of antiviral strength in one series of 1,2,3-thiadiazoles was found to be 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂, highlighting the impact of the specific halogen and its position. mdpi.com

| Substituent Type | Position | Effect on Bioactivity | Example Activity | Reference Compound Class |

|---|---|---|---|---|

| Electron-Withdrawing (F, CF₃) | N-Aryl group | Enhanced | Antiviral (Anti-HIV-1) | 2-Amino-1,3,4-thiadiazoles nih.gov |

| Electron-Withdrawing (Halogens) | para-position of Phenyl ring | Enhanced | Antibacterial | Thiazole clubbed 1,3,4-oxadiazoles nih.gov |

| Electron-Withdrawing (Cl) | para-position | Maximal Activity | Anticonvulsant (MES test) | 1,2,4-thiadiazoles nih.gov |

| Electron-Donating (CH₃) | Phenyl ring | Decreased Binding | Antibacterial (DNA binding) | 1,3,4-thiadiazole derivatives rsc.org |

Positional Isomerism and Bioactivity Modulation

The arrangement of heteroatoms within the thiadiazole ring and the position of substituents significantly impact biological activity. Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. nih.govmdpi.com Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied for their pharmacological potential. nih.govmdpi.com The 1,3,4-thiadiazole isomer, in particular, has shown great promise as a scaffold for anticancer agents. nih.gov

The bioisosteric relationship between different heterocyclic rings is a key consideration in drug design. For example, the 1,3,4-thiadiazole ring can act as a bioisostere for the 1,3,4-oxadiazole ring or the thiazole moiety. mdpi.comnih.gov However, replacing one isomer with another can lead to drastic changes in activity. In a study of acyclovir isosteres, replacing a triazole ring with a thiadiazole ring resulted in a complete loss of antiviral activity, demonstrating the critical importance of the specific isomeric scaffold.

The position of substituents on the phenyl ring also modulates bioactivity. In a series of thiazole clubbed 1,3,4-oxadiazoles, the most active antibacterial compounds contained an electron-withdrawing substituent at the para position of the phenyl ring. The order of activity was generally found to be para > meta > ortho. nih.gov Similarly, for certain 1,2,3-thiadiazole (B1210528) derivatives, compounds with para-substituents exhibited greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com

| Isomer/Position | Observation | Impact on Bioactivity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole | 1,3,4-Thiadiazole often shows more promise for certain activities like anticancer. | Isomer choice is critical for target specificity. | nih.gov |

| Thiadiazole vs. Triazole | Replacement of a triazole ring with thiadiazole led to loss of antiviral activity. | Demonstrates the importance of the specific heterocycle. | |

| Para-substitution on Phenyl Ring | Electron-withdrawing groups at the para position enhanced antibacterial activity. | Positional placement of substituents is key to potency. | nih.gov |

| Para- vs. Ortho-substitution | Para-substituted compounds showed higher cytotoxic potency than ortho-substituted ones. | Steric and electronic effects are position-dependent. | mdpi.com |

Role of Heteroatoms in Biological Interactions

The thiadiazole moiety can act as a "hydrogen binding domain" and a "two-electron donor system," which are crucial for forming stable complexes with biological macromolecules. nih.gov The nitrogen and sulfur atoms, with their free electron pairs, can act as coordination sites for metal ions or as hydrogen-bond acceptors. igi-global.com For example, in the binding of a thiadiazole derivative to the human adenosine A₃ receptor, a nitrogen atom of the thiadiazole ring was found to form a hydrogen bond with a serine residue (S181⁵·⁴²) in the receptor's binding pocket. nih.gov This interaction was proposed to contribute to the high binding affinity of the compound. nih.gov

Mechanisms of Antimicrobial Activity

Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. nih.govnih.gov The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

One identified target for thiadiazole derivatives is 5-(hydroxyethyl)-methylthiazole kinase (ThiM), an enzyme crucial in the bacterial thiamine and salvage pathway. rsc.org This enzyme is essential for forming thiamine pyrophosphate (TPP), a vital co-factor in bacterial carbohydrate and amino acid metabolism. rsc.org Since this enzyme is absent in humans, it represents an attractive target for developing selective antibacterial agents. rsc.org Molecular docking studies have supported the potential for 1,3,4-thiadiazole derivatives to act as inhibitors of ThiM from Klebsiella pneumoniae. rsc.org

Other proposed mechanisms include the inhibition of DNA replication enzymes, which affects the proliferation of bacterial cells. smolecule.com The antimicrobial activity is also dependent on the nature of the substituents on the thiadiazole nucleus. nih.gov For instance, the introduction of a flexible chain or a sulfone group can result in compounds with high efficacy against plant pathogenic bacteria like Xanthomonas oryzae. acs.org In some cases, the protective activity of these compounds is related to the enhancement of defense-related enzyme activities in the host plant. acs.org

Mechanisms of Antiviral Activity

The antiviral properties of thiadiazole derivatives have been demonstrated against a range of viruses, including plant viruses like Tobacco Mosaic Virus (TMV) and human pathogens such as HIV. nih.govmdpi.comarkat-usa.org The thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleosides, which may partly explain its ability to interfere with viral replication processes. nih.gov

The primary mechanism of antiviral action often involves the inhibition of viral replication. researchgate.net This can be achieved by targeting viral enzymes or by interfering with the translation of viral proteins. researchgate.net For example, some 1,3,4-thiadiazole derivatives have shown promise as anti-HIV-1 agents. nih.govarkat-usa.org SAR studies have indicated that the steric and electronic properties of substituents on the N-phenyl ring influence the antiretroviral activity. nih.gov

In the context of plant viruses, certain 1,3,4-thiadiazole derivatives have been shown to effectively inhibit the spread of TMV within the host plant. mdpi.com The mechanism for this protective effect can be multifaceted, involving not only direct antiviral action but also the induction of host defense mechanisms. mdpi.com This can include enhancing photosynthetic activity and inducing stomatal closure to prevent viral entry. mdpi.com

Mechanisms of Anticonvulsant Activity

Derivatives of 1,2,4-thiadiazole and its isomers are recognized for their potential as anticonvulsant agents. rsc.orgnih.gov Their efficacy is typically evaluated in standard preclinical models, such as the maximal electroshock-induced seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which help to elucidate their potential mechanisms of action. nih.govnih.gov

Activity in the MES test is often indicative of a compound's ability to prevent seizure spread, suggesting a mechanism that may involve blocking voltage-gated sodium channels. Many established antiepileptic drugs, like phenytoin and carbamazepine, share this mechanism. Several 1,2,4-thiadiazole derivatives have shown protection in the MES screen. nih.gov

Activity in the scPTZ test suggests that a compound may act by enhancing GABAergic neurotransmission, as this test is sensitive to drugs that facilitate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. frontiersin.org While many thiadiazole derivatives show activity in the MES model, fewer are active in the scPTZ test. nih.gov The lipophilic nature of the ring system is often considered important for anticonvulsant activity, as it facilitates crossing the blood-brain barrier. frontiersin.org Some studies have also suggested that certain thioacetanilide derivatives that form thiadiazoles possess anti-inflammatory and anticonvulsant activities through a mechanism involving the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are well-documented. neliti.comresearchgate.net A primary mechanism underlying this activity for many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.

Studies on hybrid molecules containing both 1,2,4-triazole and 1,3,4-thiadiazole rings have identified potent cyclooxygenase inhibitors. mdpi.com Some of these compounds exhibited significant inhibition of both COX-1 and COX-2, with in vivo activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac in the carrageenan-induced paw edema model. mdpi.comneliti.com The ability of these compounds to fit into the binding site of COX enzymes, as suggested by molecular docking studies, supports this mechanism of action. neliti.com The presence of specific structural features, such as a sulfonamide fragment, has also been linked to the anti-inflammatory effects of these derivatives. neliti.com

Mechanisms of Antiparasitic Activity

The antiparasitic activity of thiadiazole derivatives, a broad class of heterocyclic compounds, is a subject of ongoing research. While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on analogous thiadiazole compounds provides insights into their potential modes of action against various parasites. The primary mechanisms appear to involve the inhibition of essential parasitic enzymes and the disruption of vital cellular processes. Furthermore, some derivatives have been noted to modulate the host's immune response to infection.

A significant mode of antiparasitic action for thiadiazole derivatives is the inhibition of crucial enzymes within the parasite. One key target is topoisomerase , an enzyme essential for DNA replication and repair. Certain 5-nitroaryl analogs of N-substituted-piperazinyl-1,3,4-thiadiazoles have been shown to disrupt the DNA-relaxing activities of topoisomerases I and II in Leishmania species. nih.gov This inhibition is a critical factor in their leishmanicidal effects. nih.gov Molecular modeling studies suggest that these derivatives can form hydrogen bonds and hydrophobic interactions within the binding site of Leishmania major topoisomerase I. nih.gov

Another targeted enzyme is dihydrofolate reductase (PfDHFR) , which is vital for the folate metabolic pathway in parasites like Plasmodium falciparum. nih.gov The 1,3,4-thiadiazole ring is considered a key scaffold in the development of PfDHFR inhibitors. nih.gov The antiparasitic nature of these compounds is attributed to the ability of the thiadiazole ring to form non-covalent bonds with specific domains of the enzyme. nih.gov

Additionally, some 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against other parasitic enzymes, including Plasmodium falciparum carbonic anhydrase (pfCA) and acid phosphatase (AcP), an enzyme crucial for parasite survival. nih.gov

Beyond direct enzyme inhibition, some thiadiazole derivatives exhibit antiparasitic effects by inducing broader cellular disruption. For instance, certain 1,3,4-thiadiazole analogs are believed to permeate the parasite's cell membrane, leading to damage of nucleic acids and proteins within the cell. nih.gov

Furthermore, there is evidence that some thiadiazole derivatives can stimulate the host's immune system to combat parasitic infections. nih.govoup.com These compounds can enhance the production of nitric oxide (NO) and reactive oxygen species (ROS) by host macrophages, which are crucial for killing intracellular parasites like Leishmania. oup.com This immunomodulatory function suggests a dual mechanism of action: direct parasitic killing and indirect enhancement of the host's immune response. nih.govoup.com

The structural features of thiadiazole derivatives play a crucial role in their antiparasitic potency. For instance, in a series of trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids, the presence of a bulky group, such as a bromo, methoxy, or nitro group, at the para position of the phenyl ring attached to the pyrazole core was found to be essential for their antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The transformation of a thiosemicarbazone group into a 2-amino-1,3,4-thiadiazole nucleus also led to an increase in activity against both parasites. frontiersin.org

In another study on 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives, the nature of the substituent at the C-2 position of the thiadiazole ring was found to be a key determinant of their antileishmanial activity. nih.gov Specifically, analogs with hydroxylpropyl and methoxypropyl substituents demonstrated the highest activity against Leishmania major. nih.gov

The following table summarizes the antiparasitic activity of selected thiadiazole derivatives, highlighting the parasite, compound, and observed activity.

| Compound Class | Specific Derivative(s) | Target Parasite(s) | IC50/Activity |

| 5-nitroaryl analogs of N-substituted-piperazinyl-1,3,4-thiadiazoles | Compound 2 | L. tropica | 8.34 µM |

| Compound 3 | L. major | 11.68 µM | |

| Compound 6 | L. infantum | 9.54 µM | |